1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of three methoxy groups and a propoxy group substituted with a methylsulfanyl group on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3-trimethoxybenzene with 3-chloropropyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 1,2,3-Trimethoxybenzene
Reagent: 3-Chloropropyl methyl sulfide
Catalyst: Potassium carbonate (K2CO3)
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the methoxy groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of demethylated products
Substitution: Formation of substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the methylsulfanyl group may undergo oxidation to form reactive intermediates that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the propoxy and methylsulfanyl groups, making it less versatile in certain reactions.
1,2,3-Trimethoxy-5-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity.
1,2,3-Trimethoxy-5-(methylsulfonyloxy)benzene: Features a sulfonyloxy group, which imparts distinct chemical properties.
Uniqueness
1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
501429-02-3 |
---|---|
Molekularformel |
C13H20O4S |
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C13H20O4S/c1-14-11-8-10(17-6-5-7-18-4)9-12(15-2)13(11)16-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
JNACRXIJCJURRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.